Sodium2-(1-(hydroxymethyl)cyclopropyl)acetate
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Overview
Description
Sodium 2-(1-(hydroxymethyl)cyclopropyl)acetate is an organic compound with a cyclopropane ring substituted with a hydroxymethyl group and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(1-(hydroxymethyl)cyclopropyl)acetate typically involves the following steps:
Starting Material: The synthesis begins with 1,1-cyclopropanedimethanol.
Formation of Cyclic Sulfite: The 1,1-cyclopropanedimethanol is converted into the corresponding cyclic sulfite using thionyl chloride.
Conversion to Acetonitrile: The cyclic sulfite is then treated with sodium cyanide to yield 2-(1-(hydroxymethyl)cyclopropyl)acetonitrile.
Hydrolysis: The acetonitrile is hydrolyzed under basic conditions to produce sodium 2-(1-(hydroxymethyl)cyclopropyl)acetate
Industrial Production Methods
Industrial production methods for sodium 2-(1-(hydroxymethyl)cyclopropyl)acetate involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(1-(hydroxymethyl)cyclopropyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetate group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or sulfonyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the acetate group results in an alcohol .
Scientific Research Applications
Sodium 2-(1-(hydroxymethyl)cyclopropyl)acetate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of sodium 2-(1-(hydroxymethyl)cyclopropyl)acetate involves its interaction with various molecular targets. The cyclopropane ring’s strain and the functional groups’ reactivity contribute to its biological and chemical activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane Carboxylic Acid: Similar in structure but lacks the hydroxymethyl group.
Cyclopropyl Acetate: Similar but without the hydroxymethyl substitution.
Cyclopropylmethanol: Contains a hydroxymethyl group but lacks the acetate group.
Uniqueness
Sodium 2-(1-(hydroxymethyl)cyclopropyl)acetate is unique due to the combination of the cyclopropane ring, hydroxymethyl group, and acetate group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C6H9NaO3 |
---|---|
Molecular Weight |
152.12 g/mol |
IUPAC Name |
sodium;2-[1-(hydroxymethyl)cyclopropyl]acetate |
InChI |
InChI=1S/C6H10O3.Na/c7-4-6(1-2-6)3-5(8)9;/h7H,1-4H2,(H,8,9);/q;+1/p-1 |
InChI Key |
YFGVWSXHGCLFSD-UHFFFAOYSA-M |
Canonical SMILES |
C1CC1(CC(=O)[O-])CO.[Na+] |
Origin of Product |
United States |
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